molecular formula C13H12N2O2S B1456778 Methyl 2-[(4-aminophenyl)thio]isonicotinate CAS No. 1415719-59-3

Methyl 2-[(4-aminophenyl)thio]isonicotinate

Cat. No. B1456778
M. Wt: 260.31 g/mol
InChI Key: KYCVAQMLDGJEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(4-aminophenyl)thio]isonicotinate”, also known as MATI, is a synthetic compound. It has a molecular formula of C13H12N2O2S and a molecular weight of 260.31 g/mol .

Scientific Research Applications

  • Summary of the Application : Methyl isonicotinate is a patented 4-pyridyl carbonyl compound being investigated for a variety of uses in thrips pest management . It is probably the most extensively studied thrips non-pheromone semiochemical .
  • Methods of Application or Experimental Procedures : This compound is used in field and glasshouse trapping experiments, and wind tunnel and Y-tube olfactometer studies in several countries . It is mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses .
  • Results or Outcomes : The behavioral response of thrips to this compound results in increased trap capture of at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips . Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .

properties

IUPAC Name

methyl 2-(4-aminophenyl)sulfanylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)9-6-7-15-12(8-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCVAQMLDGJEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)SC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-aminophenyl)thio]isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(4-aminophenyl)thio]isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(4-aminophenyl)thio]isonicotinate
Reactant of Route 3
Methyl 2-[(4-aminophenyl)thio]isonicotinate
Reactant of Route 4
Methyl 2-[(4-aminophenyl)thio]isonicotinate
Reactant of Route 5
Methyl 2-[(4-aminophenyl)thio]isonicotinate
Reactant of Route 6
Methyl 2-[(4-aminophenyl)thio]isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.